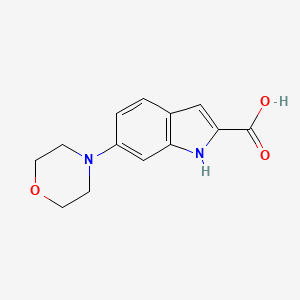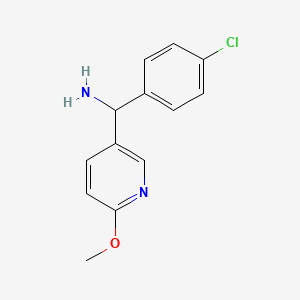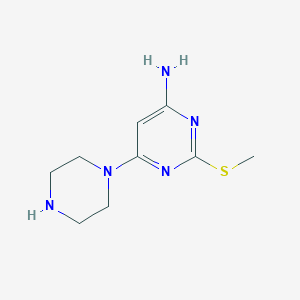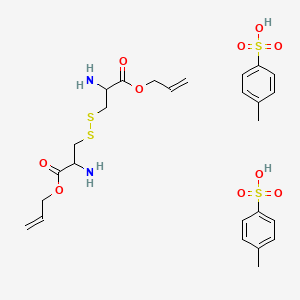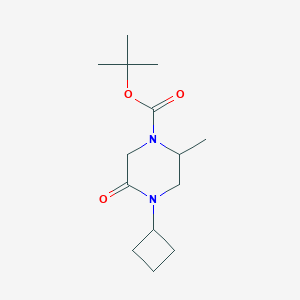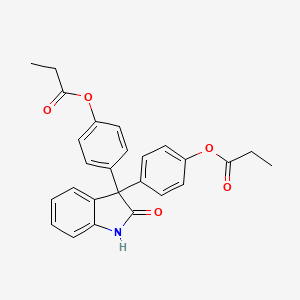![molecular formula C16H20N2O2 B13865136 2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid](/img/structure/B13865136.png)
2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butylphenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Applications De Recherche Scientifique
2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid can be compared with other similar compounds, such as:
Methyl 4-tert-butylphenylacetate: Similar in structure but differs in the presence of a methyl ester group instead of the acetic acid moiety.
4-tert-Butylphenylacetic acid: Lacks the pyrazole ring, making it less complex and potentially less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring and the tert-butylphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
2-[5-(4-tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)12-7-5-11(6-8-12)14-9-13(10-15(19)20)17-18(14)4/h5-9H,10H2,1-4H3,(H,19,20) |
Clé InChI |
MAQNDUDZIIJGBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


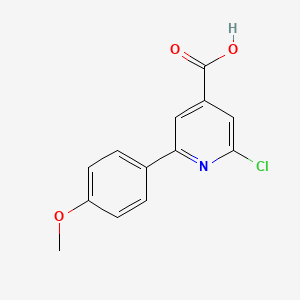

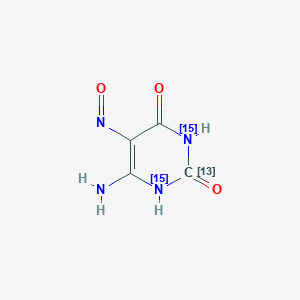
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
